molecular formula C11H12BrClO2 B8391535 Methyl 2-bromo-4-chloro-6-ethylphenylacetate

Methyl 2-bromo-4-chloro-6-ethylphenylacetate

Cat. No. B8391535
M. Wt: 291.57 g/mol
InChI Key: UGPIDXLEARGHDY-UHFFFAOYSA-N
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Patent
US07875753B2

Procedure details

To a solution of 15.8 g [0.04 mol] of 1-bromo-2-(2′-bromo-2′,2′-dichloroethyl)-5-chloro-3-ethylbenzene in 35 ml of methanol is added dropwise, at 10-20° C., 43 g of a 30% solution of NaOMe in MeOH [0.24 mol]. The mixture is subsequently heated to reflux for 5 hours, then cooled to room temperature, 12.3 g of conc. sulphuric acid are added and the mixture is heated again to reflux for 2 hours. The reaction mixture is cooled to room temperature and then metered in portions into a suspension of 12.7 g of NaHCO3 in 80 ml of water, stirred with 50 ml of methylene chloride and filtered through silica gel, and the filtercake is washed three times with 20 ml each time of methylene chloride. The combined organic phases are extracted by shaking with 20 ml of water and then 20 ml of saturated aqueous NaCl solution, dried over sodium sulphate and concentrated under reduced pressure. This gives 11.55 g of methyl 2-bromo-4-chloro-6-ethylphenylacetate (99% of theory).
Name
1-bromo-2-(2′-bromo-2′,2′-dichloroethyl)-5-chloro-3-ethylbenzene
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.3 g
Type
reactant
Reaction Step Four
Quantity
12.7 g
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.24 mol
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH2:9][CH3:10])[C:3]=1[CH2:11][C:12](Br)(Cl)Cl.C[O-:17].[Na+].S(=O)(=O)(O)O.[C:24]([O-])(O)=[O:25].[Na+]>CO.O.C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH2:9][CH3:10])[C:3]=1[CH2:11][C:12]([O:25][CH3:24])=[O:17] |f:1.2,4.5|

Inputs

Step One
Name
1-bromo-2-(2′-bromo-2′,2′-dichloroethyl)-5-chloro-3-ethylbenzene
Quantity
15.8 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)CC)CC(Cl)(Cl)Br
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
12.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
12.7 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.24 mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by shaking with 20 ml of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated again
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
WASH
Type
WASH
Details
the filtercake is washed three times with 20 ml each time of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases are extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
20 ml of saturated aqueous NaCl solution, dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=CC(=C1)Cl)CC)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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